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Introduction

GSK6097608 is a first-in-class monoclonal antibody that inhibits CD96, an immune checkpoint
receptor expressed on T cells and Natural Killer (NK) cells.[1][2] Preclinical evidence suggests
that blocking CD96 can enhance anti-tumor immunity, particularly when combined with anti-PD-
1 therapy. This document provides an overview of the mechanism of action, preclinical data,
and clinical trial design for the combination of GSK6097608 with the anti-PD-1 antibody
dostarlimab.

Mechanism of Action: A Dual Checkpoint Blockade

GSK6097608 targets CD96, a member of the immunoglobulin superfamily that acts as an
inhibitory receptor on T and NK cells.[2] CD96 competes with the co-stimulatory receptor
CD226 (also known as DNAM-1) for binding to their shared ligand, CD155 (also known as
PVR), which is often upregulated on tumor cells.[3][4] By binding to CD155, CD96 suppresses
the activation and effector functions of T and NK cells, thereby allowing tumor cells to evade
immune surveillance.[3]

GSK6097608 blocks the interaction between CD96 and CD155.[5] This blockade is
hypothesized to have a dual effect:
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» Removal of an inhibitory signal: By preventing CD96 from engaging with CD155, the
inhibitory signal to T and NK cells is removed.[2]

e Enhancement of a co-stimulatory signal: The blockade of CD96 allows for increased binding
of the co-stimulatory receptor CD226 to CD155, leading to enhanced activation of T and NK
cells.[3][5]

Anti-PD-1 therapy, with antibodies such as dostarlimab, works by blocking the interaction
between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. This interaction
also delivers an inhibitory signal to T cells. By combining GSK6097608 with an anti-PD-1
antibody, the aim is to simultaneously block two distinct inhibitory pathways, leading to a more
robust and durable anti-tumor immune response.
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Diagram 1: GSK6097608 and Anti-PD-1 Combination Signaling Pathway
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Preclinical Data

The rationale for combining GSK6097608 with anti-PD-1 therapy is supported by preclinical
studies in syngeneic mouse tumor models.[5] These studies have demonstrated that the dual
blockade of CD96 and PD-1 can lead to enhanced anti-tumor efficacy compared to either agent

alone.

One study utilized a mouse colon cancer model (MC-38) to evaluate the combination of anti-
CD96 and anti-PD-1 antibodies.[6] The key findings from this preclinical study are summarized

in the tables below.

Table 1: Anti-Tumor Efficacy in MC-38 Mouse Model[6]

Mean Tumor Volume (mm?3)  Tumor Growth Inhibition
Treatment Group

at Day 20 (%)
Isotype Control ~1800
Anti-CD96 ~1700 ~5%
Anti-PD-1 ~800 ~55%
Anti-CD96 + Anti-PD-1 ~400 ~78%

Table 2: Immune Cell Infiltration in Tumors|[6]

Treatment Group CD8+ T cells | mm?
Isotype Control ~100
Anti-PD-1 ~250
Anti-CD96 + Anti-PD-1 ~400

These preclinical results indicate that the combination of anti-CD96 and anti-PD-1 therapy
significantly decreases tumor growth and enhances the infiltration of cytotoxic CD8+ T cells into

the tumor microenvironment.[6]
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Clinical Trial Information: NCT04446351

A Phase 1, first-in-human, open-label clinical trial (NCT04446351) is currently underway to
evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-
tumor activity of GSK6097608 as a monotherapy and in combination with the anti-PD-1
antibody dostarlimab.[5][7]

Table 3: NCT04446351 Trial Overview[5][7]

Parameter Description
Trial Identifier NCT04446351
Phase Phase 1

) Open-label, non-randomized, dose-escalation
Study Design ]
and dose-expansion

To assess the safety and tolerability of
] o GSK6097608 alone and in combination with
Primary Objectives ) )
dostarlimab. To determine the recommended

Phase 2 dose.

To evaluate the pharmacokinetics,
Secondary Objectives pharmacodynamics, and preliminary clinical

activity of the combination.

Adults with locally advanced, recurrent, or
) ) metastatic solid malignancies that have
Patient Population _ _
progressed after standard therapy. Prior anti-

PD-1 therapy is allowed.

- Arm A: GSK6097608 monotherapy (dose
Interventions escalation) - Arm B: GSK6097608 (escalating

doses) + Dostarlimab

Status Active, not recruiting.

As of the last update, quantitative results from this trial have not been publicly released.
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Diagram 2: NCT04446351 Clinical Trial Workflow

Experimental Protocols

The following are generalized protocols for key experiments relevant to the preclinical
evaluation of GSK6097608 in combination with anti-PD-1 therapy.

In Vivo Mouse Tumor Model

This protocol describes a typical syngeneic mouse model to assess the anti-tumor efficacy of

the combination therapy.
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Cell Culture: Maintain MC-38 colon carcinoma cells in appropriate culture medium.

Tumor Implantation: Subcutaneously inject a suspension of MC-38 cells into the flank of
C57BL/6 mice.

Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm3), randomize
mice into treatment groups:

o Vehicle/lsotype control antibody

o Anti-mouse CD96 antibody

o Anti-mouse PD-1 antibody

o Anti-mouse CD96 antibody + Anti-mouse PD-1 antibody

Dosing: Administer antibodies via intraperitoneal injection at specified doses and schedules
(e.g., twice weekly).

Efficacy Endpoint: Monitor tumor growth until tumors reach a predetermined endpoint or for a
specified duration. Euthanize mice if tumors become ulcerated or exceed size limits.

Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth
inhibition.
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Diagram 3: In Vivo Mouse Tumor Model Workflow
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Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

This protocol outlines the steps for isolating and analyzing immune cells from tumor tissue.

o Tumor Excision and Dissociation: Excise tumors from treated and control mice at the end of
the in vivo study. Mechanically and enzymatically digest the tumors to obtain a single-cell
suspension.

¢ Leukocyte Isolation: Enrich for leukocytes from the tumor cell suspension using density
gradient centrifugation (e.g., Ficoll or Percoll).

e Cell Staining:
o Perform a live/dead stain to exclude non-viable cells.
o Block Fc receptors to prevent non-specific antibody binding.

o Stain with a panel of fluorescently-conjugated antibodies against immune cell surface
markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

» Flow Cytometry Acquisition: Acquire stained cells on a flow cytometer.

o Data Analysis: Analyze the flow cytometry data to quantify the proportions and absolute
numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells)
within the tumor microenvironment.

Conclusion

The combination of GSK6097608 and anti-PD-1 therapy represents a promising
immunotherapeutic strategy. Preclinical data strongly support the rationale for this dual
checkpoint blockade, demonstrating enhanced anti-tumor activity and increased infiltration of
cytotoxic T cells. The ongoing Phase 1 clinical trial will provide crucial information on the safety
and efficacy of this combination in patients with advanced solid tumors. The protocols provided
herein offer a framework for researchers to further investigate the mechanisms and potential
applications of this therapeutic approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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